REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH2:11][CH3:12])[CH:10]=1)[NH:7][N:6]=[CH:5]2.[C:13](=O)([O-:15])[O-:14].[Na+].[Na+]>O1CCOCC1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].O.C(=[Mo](=C=O)(=C=O)(=C=O)(=C=O)=C=O)=O>[CH2:11]([C:9]1[CH:10]=[C:2]([C:13]([OH:15])=[O:14])[CH:3]=[C:4]2[C:8]=1[NH:7][N:6]=[CH:5]2)[CH3:12] |f:1.2.3,5.6.7.8.9.10|
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)CC
|
Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
46.9 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
132 mg
|
Type
|
catalyst
|
Smiles
|
C(=O)=[Mo](=C=O)(=C=O)(=C=O)(=C=O)=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was sealed
|
Type
|
CUSTOM
|
Details
|
irradiated in a microwave at 165° C. for 15 minutes (high absorption setting)
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=C2C=NNC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |